molecular formula C7H3BrFNO B1301911 4-Bromo-2-fluorophenyl isocyanate CAS No. 88112-75-8

4-Bromo-2-fluorophenyl isocyanate

Cat. No.: B1301911
CAS No.: 88112-75-8
M. Wt: 216.01 g/mol
InChI Key: LXTYHGYKFYTBGJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl isocyanate is a halogenated isocyanate compound with the molecular formula C₇H₃BrFNO. It is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, along with an isocyanate functional group. This compound is typically a clear colorless to pale yellow liquid or solid . It is used in various chemical synthesis processes due to its reactive isocyanate group.

Preparation Methods

4-Bromo-2-fluorophenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2-fluoroaniline with triphosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group . The general reaction conditions include:

    Reactants: 4-Bromo-2-fluoroaniline and triphosgene

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours until completion

In industrial settings, the production of this compound may involve similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluorophenyl isocyanate undergoes various types of chemical reactions, primarily due to its reactive isocyanate group. Some common reactions include:

Major products formed from these reactions include substituted phenyl ureas, carbamates, and various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-fluorophenyl isocyanate has several applications in scientific research, particularly in the fields of chemistry and materials science. Some notable applications include:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorophenyl isocyanate primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

4-Bromo-2-fluorophenyl isocyanate can be compared with other halogenated isocyanates, such as 4-bromo-2-chlorophenyl isocyanate and 4-bromo-3-fluorophenyl isocyanate These compounds share similar reactivity due to the presence of the isocyanate group but differ in their halogen substituents, which can influence their chemical properties and reactivity

Properties

IUPAC Name

4-bromo-2-fluoro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTYHGYKFYTBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369863
Record name 4-Bromo-2-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88112-75-8
Record name 4-Bromo-2-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluorophenyl isocyanate
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4-Bromo-2-fluorophenyl isocyanate
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4-Bromo-2-fluorophenyl isocyanate
Reactant of Route 4
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4-Bromo-2-fluorophenyl isocyanate
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4-Bromo-2-fluorophenyl isocyanate
Reactant of Route 6
4-Bromo-2-fluorophenyl isocyanate

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